N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a furan ring, a pyrazole ring, and a pyridazine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could be synthesized from furfural, which is available from biomass . The pyrazole ring could be formed through a reaction known as the Knorr pyrazole synthesis, which involves the reaction of a 1,3-diketone with a hydrazine . The pyridazine ring could be synthesized through a variety of methods, including the reaction of hydrazine with 1,2-diketones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and pyridazine rings would contribute to the compound’s aromaticity, making it relatively stable . The presence of the amide group (-CONH2) would introduce polarity to the molecule, potentially affecting its solubility and reactivity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the furan, pyrazole, and pyridazine rings, as well as the amide group. Furan rings can undergo electrophilic substitution reactions, while pyrazole rings can participate in a variety of reactions, including nucleophilic substitutions . Pyridazine rings can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could increase its polarity, potentially making it more soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : Research has shown that furan-2,3-diones can react with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds, demonstrating the versatility of these compounds in chemical synthesis. These reactions are fundamental in producing derivatives with potential biological activity (İlhan, Sarıpınar, & Akçamur, 2005).
- Functionalization and Cyclization : Further studies have explored the functionalization and cyclization reactions of pyrazole-3-carboxylic acid, leading to the synthesis of various ester, amide, and pyrazolopyridazine derivatives. These processes underline the compound's utility in creating structurally diverse molecules for further evaluation (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Theoretical Calculations and Characterizations
- Theoretical Insights : Investigations into the electronic structures of reactants, transition states, intermediate states, and final products through AM1 method calculations have provided deeper insights into the reaction mechanisms of these compounds. This theoretical approach aids in understanding the chemical behavior and potential reactivity of these molecules (Yıldırım & Kandemirli, 2005).
Biological Activities and Applications
- Antimicrobial and Antitumor Activities : Some derivatives have been evaluated for their antimicrobial and antitumor activities, showing promising results against various types of bacteria and cancer cell lines. These findings indicate the potential of these compounds in developing new therapeutic agents (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016; Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).
Advanced Synthesis under Specific Conditions
- Ultrasound Irradiation : A novel approach involving ultrasound irradiation has been used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing an efficient method to reduce reaction times significantly. This method highlights the potential for innovative synthesis techniques in producing these compounds (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Future Directions
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-2-1-12(17-18-13)14(21)15-4-5-19-8-11(7-16-19)10-3-6-22-9-10/h1-3,6-9H,4-5H2,(H,15,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVWTQRVARPPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.